molecular formula C20H16N4O4S2 B11390022 1-(4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11390022
M. Wt: 440.5 g/mol
InChI Key: UTZKKYJUVYCLHB-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzothiazole ring, a pyridazine ring, and a sulfonyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of methyl p-sulfone benzyl halide with activated zinc powder to prepare a zinc agent. This zinc agent then undergoes a condensation reaction with 6-methyl nicotinoyl chloride under the action of a metal catalyst .

Industrial Production Methods

For industrial production, the synthetic process is optimized to ensure high yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve a purity of 99.5% or higher as detected by HPLC .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DMSO and methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its complex structure, which combines multiple functional groups and rings.

Properties

Molecular Formula

C20H16N4O4S2

Molecular Weight

440.5 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H16N4O4S2/c1-12-3-5-13(6-4-12)24-10-9-16(25)18(23-24)19(26)22-20-21-15-8-7-14(30(2,27)28)11-17(15)29-20/h3-11H,1-2H3,(H,21,22,26)

InChI Key

UTZKKYJUVYCLHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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